molecular formula C10H11N B13525307 1-(4-Ethynylphenyl)ethan-1-amine

1-(4-Ethynylphenyl)ethan-1-amine

Katalognummer: B13525307
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: LMPWVOBLZARDJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethynylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H11N It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Ethynylphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and ethynylmagnesium bromide.

    Grignard Reaction: The ethynylmagnesium bromide is reacted with 4-bromoacetophenone to form 1-(4-ethynylphenyl)ethanone.

    Reduction: The resulting 1-(4-ethynylphenyl)ethanone is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-Ethynylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Tetrahydrofuran (THF), ethanol

Major products formed from these reactions include ketones, alcohols, and substituted amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethynylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1-(4-Ethynylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethynylphenyl)ethan-1-amine can be compared with similar compounds such as:

    1-(4-Ethynylphenyl)ethanone: This compound lacks the amine group and is primarily used in different synthetic applications.

    1-(4-Ethynylphenyl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical reactivity and applications.

    This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.

The uniqueness of this compound lies in its combination of the ethynyl and amine groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H11N

Molekulargewicht

145.20 g/mol

IUPAC-Name

1-(4-ethynylphenyl)ethanamine

InChI

InChI=1S/C10H11N/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-8H,11H2,2H3

InChI-Schlüssel

LMPWVOBLZARDJU-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)C#C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.